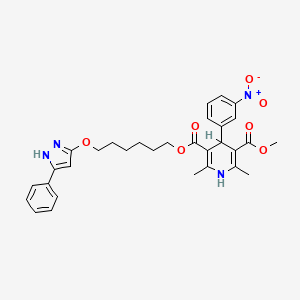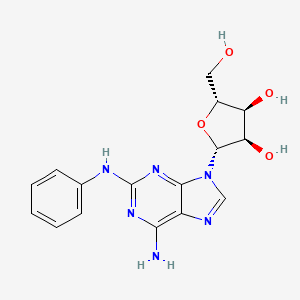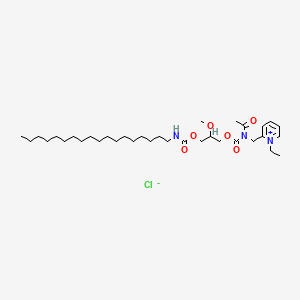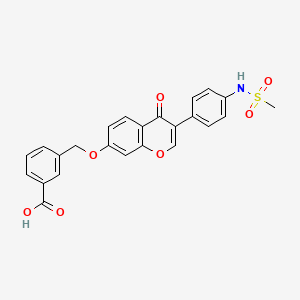
盐酸康维伐坦
描述
Conivaptan hydrochloride is a non-peptide inhibitor of antidiuretic hormone (vasopressin). It was approved in 2004 for hyponatremia (low blood sodium levels) caused by syndrome of inappropriate antidiuretic hormone (SIADH). Conivaptan inhibits both isotypes of the vasopressin receptor (V1a and V2) .
Synthesis Analysis
A process for the multikilogram synthesis of the dual vasopressin-receptor antagonist, conivaptan hydrochloride, has been developed. This method relies on the introduction of operationally simple chemistry during the final stages of the process when two key intermediates, isolated by crystallization, are reacted to assemble the final molecule .
Molecular Structure Analysis
The molecular formula of Conivaptan hydrochloride is C32H27ClN4O2. The molecular weight is 535.0 g/mol . The structure of Conivaptan hydrochloride can be found in various databases .
Chemical Reactions Analysis
Conivaptan is a non-peptide inhibitor of antidiuretic hormone (vasopressin). It inhibits both isotypes of the vasopressin receptor (V1a and V2) . It is metabolized in the liver via CYP3A4 to four minimally-active metabolites .
Physical And Chemical Properties Analysis
The physical and chemical properties of Conivaptan hydrochloride include a molecular weight of 535.0 g/mol and a molecular formula of C32H27ClN4O2 .
科学研究应用
Conivaptan Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Treatment of Hyponatremia: Conivaptan hydrochloride is primarily used for the treatment of euvolemic or hypervolemic hyponatremia, conditions often associated with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), hypothyroidism, adrenal insufficiency, and pulmonary disorders .
Heart Failure Management: It is being evaluated for its efficacy in treating acute decompensated heart failure and chronic heart failure, although its safety profile is yet to be fully established .
Pharmaceutical Development: The drug’s formulation for clinical trials required innovative techniques due to its very slight solubility in water, leading to advancements in pharmaceutical development practices .
Acute Kidney Injury Research: A study investigated the potential benefits of conivaptan as an antidiuretic hormone antagonist and its effects on acute kidney injury, indicating its role in renal protection strategies .
Virtual Screening in Drug Discovery: Conivaptan hydrochloride has been utilized in virtual screening processes to identify potential drug candidates, showcasing its application in computational drug development .
Clinical Trials Methodology: The drug’s efficacy has been assessed through various clinical trial designs, contributing to the methodology of conducting randomized double-blinded, placebo-controlled trials .
DrugBank Online - Conivaptan Uses CEV 5997 Conivaptan: Evidence Supporting Its Therapeutic Use Conivaptan: New Treatment for Hyponatremia - Oxford Academic Pharmaceutical Development of a Parenteral Formulation of Conivaptan 药物靶点 - Conivaptan Hydrochloride Virtual Screening Conivaptan and Boric Acid Treatments in Acute Kidney Injury - Springer
作用机制
Target of Action
Conivaptan hydrochloride is a non-peptide inhibitor of the antidiuretic hormone vasopressin . It primarily targets both isotypes of the vasopressin receptor, V1a and V2 . These receptors play a crucial role in the regulation of water and electrolyte balance .
Mode of Action
Conivaptan hydrochloride functions by antagonizing V2 receptors in the renal collecting ducts, resulting in aquaresis, or excretion of free water . This antagonism occurs in the renal collecting ducts . The antidiuretic action of vasopressin is mediated through activation of the V2 receptor, which functions to regulate water and electrolyte balance at the level of the collecting ducts in the kidney .
Biochemical Pathways
The level of vasopressin (AVP) in circulating blood is critical for the regulation of water and electrolyte balance and is usually elevated in both euvolemic and hypervolemic hyponatremia . The AVP effect is mediated through V2 receptors, which are functionally coupled to aquaporin channels in the apical membrane of the collecting ducts of the kidney . These receptors help to maintain plasma osmolality within the normal range by increasing the permeability of the renal collecting ducts to water .
Pharmacokinetics
The pharmacokinetics of conivaptan hydrochloride involves hepatic metabolism via the CYP3A4 enzyme to four minimally-active metabolites . The drug is excreted in feces (~83%) and urine (12%) . The elimination half-life of conivaptan hydrochloride ranges from 5.3 to 8.1 hours .
Result of Action
The predominant pharmacodynamic effect of conivaptan hydrochloride in the treatment of hyponatremia is through its V2 antagonism of AVP in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This results in an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .
Action Environment
The action of conivaptan hydrochloride is influenced by the patient’s health status and the presence of other medical conditions. For instance, it is used in the hospital setting for the treatment of euvolemic and hypervolemic hyponatremia . These conditions occur when the sodium level in the blood falls significantly below normal, often associated with congestive heart failure, liver disease, and kidney failure .
安全和危害
未来方向
Conivaptan hydrochloride has shown promise in the treatment of hyponatremia. Future research is needed to explore whether conivaptan is able to improve regional cerebral blood flow after stroke or traumatic brain injury. It is likely that this unexplored feature of conivaptan can enhance its potential for future clinical trials of stroke and brain edema .
属性
IUPAC Name |
N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2.ClH/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22;/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYHAFSDANBVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168585 | |
| Record name | Conivaptan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Conivaptan hydrochloride | |
CAS RN |
168626-94-6 | |
| Record name | Conivaptan hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168626-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Conivaptan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168626946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Conivaptan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CONIVAPTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75L57R6X36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol](/img/structure/B1669342.png)




![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)

![N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide](/img/structure/B1669352.png)





